molecular formula C8H10 B14273562 Bicyclo[4.2.0]octa-1(8),6-diene CAS No. 185682-88-6

Bicyclo[4.2.0]octa-1(8),6-diene

Cat. No.: B14273562
CAS No.: 185682-88-6
M. Wt: 106.16 g/mol
InChI Key: WDQWVNJFAMXRNN-UHFFFAOYSA-N
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Description

Bicyclo[420]octa-1(8),6-diene is an organic compound with the molecular formula C8H10 It is a bicyclic hydrocarbon featuring a unique structure with two fused rings, making it an interesting subject of study in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[4.2.0]octa-1(8),6-diene can be achieved through several methods. One notable method involves the use of a rhodium(I) complex as a catalyst. This synthesis proceeds by a reaction sequence involving head-to-tail homocoupling of terminal aryl alkynes and zipper annulation of the resulting gem-enyne . The rhodium catalyst employed is notable for the incorporation of a flexible NHC-based pincer ligand, which interconverts between mer- and fac-coordination modes to fulfill the orthogonal mechanistic demands of the two transformations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of advanced catalytic systems and one-pot procedures can potentially be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-1(8),6-diene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of more saturated bicyclic compounds.

    Substitution: The compound can undergo substitution reactions, particularly at the double bonds.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Catalysts such as rhodium complexes are also frequently used to facilitate various transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can lead to the formation of diketones, while reduction can yield more saturated bicyclic hydrocarbons.

Scientific Research Applications

Bicyclo[4.2.0]octa-1(8),6-diene has several scientific research applications:

Mechanism of Action

The mechanism by which bicyclo[4.2.0]octa-1(8),6-diene exerts its effects involves its reactivity due to the strained bicyclic structure. The compound can participate in various cycloaddition reactions, such as the [4+2] cycloaddition mechanism, where it reacts with active double bonds to form more stable products . The molecular targets and pathways involved are primarily related to its chemical reactivity and ability to form new bonds under specific conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of double bonds and the resulting reactivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Properties

CAS No.

185682-88-6

Molecular Formula

C8H10

Molecular Weight

106.16 g/mol

IUPAC Name

bicyclo[4.2.0]octa-1(6),7-diene

InChI

InChI=1S/C8H10/c1-2-4-8-6-5-7(8)3-1/h5-6H,1-4H2

InChI Key

WDQWVNJFAMXRNN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C2

Origin of Product

United States

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